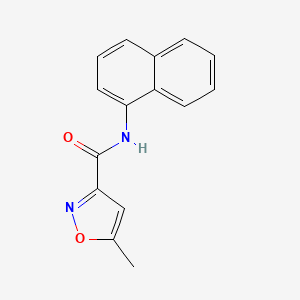
5-methyl-N-1-naphthyl-3-isoxazolecarboxamide
Descripción general
Descripción
5-methyl-N-1-naphthyl-3-isoxazolecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors and is involved in various physiological and pathological processes. A-438079 has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
5-methyl-N-1-naphthyl-3-isoxazolecarboxamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines. This compound inhibits the activation of the P2X7 receptor by binding to its allosteric site, preventing the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain in various diseases, including inflammatory bowel disease, arthritis, and neuropathic pain. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to reduce the severity of seizures in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-N-1-naphthyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, making it a useful tool for studying the role of this receptor in various diseases. Additionally, this compound has been optimized for its synthesis, making it more accessible for scientific research. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. Additionally, this compound has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of 5-methyl-N-1-naphthyl-3-isoxazolecarboxamide. One potential direction is the development of more potent and selective P2X7 receptor antagonists. Additionally, the therapeutic potential of this compound in various diseases, including chronic pain, inflammation, and neurodegenerative diseases, should be further explored. The mechanisms underlying the neuroprotective effects of this compound should also be investigated. Finally, the potential side effects of this compound should be thoroughly evaluated to determine its safety for clinical use.
Aplicaciones Científicas De Investigación
5-methyl-N-1-naphthyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines and chemokines. By inhibiting this receptor, this compound has the potential to reduce inflammation and pain in various diseases. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
5-methyl-N-naphthalen-1-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-9-14(17-19-10)15(18)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCSWQIXXQFUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



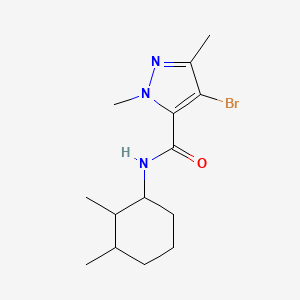
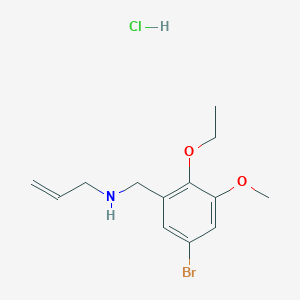
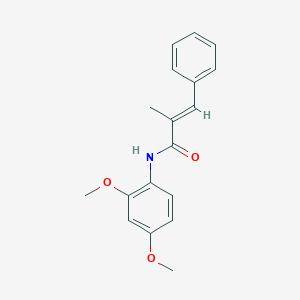

![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4741017.png)
![2-[(5-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B4741038.png)

![N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4741057.png)
![2-[(3-chloro-4-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4741062.png)

![2-ethoxy-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B4741070.png)
![4-methyl-3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4741071.png)
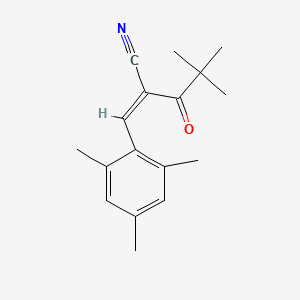
![1-butyl-6-cyclopropyl-3-methyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4741080.png)